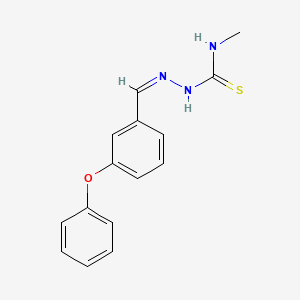

(1Z,N'Z)-N-methyl-N'-(3-phenoxybenzylidene)carbamohydrazonothioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid is a complex organic compound that belongs to the class of hydrazonothioic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid typically involves the condensation of N-methylhydrazinecarbothioamide with 3-phenoxybenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often require the presence of a strong base or acid to activate the phenoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which (1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid exerts its effects would depend on its specific interactions with molecular targets. These could include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways Involved: The biochemical pathways that are affected by the compound’s activity, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid: A closely related compound with similar structural features.

N-methyl-N’-(4-phenoxybenzylidene)carbamohydrazonothioic acid: Another analog with a different position of the phenoxy group.

Uniqueness

(1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid may exhibit unique properties due to its specific structural configuration, which could influence its reactivity, stability, and biological activity compared to similar compounds.

Biologische Aktivität

(1Z,N'Z)-N-methyl-N'-(3-phenoxybenzylidene)carbamohydrazonothioic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characterization, and various biological assays that highlight its efficacy in different applications.

Synthesis and Structural Characterization

The compound was synthesized through a series of chemical reactions involving hydrazones and thioic acid derivatives. Structural characterization was performed using techniques such as NMR spectroscopy, single-crystal X-ray diffraction, and IR spectroscopy. The crystal structure revealed specific bond lengths and angles that are consistent with similar compounds in the literature, indicating stability and potential reactivity patterns .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The results indicated that the compound could disrupt bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of the Compound

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Gentamicin | 32 |

| Candida albicans | 16 | Fluconazole | 8 |

Insecticidal Activity

Research indicates that the compound exhibits insecticidal properties against several agricultural pests. Bioassays showed that it effectively reduced the population of pests such as Plutella xylostella (diamondback moth). The compound's mode of action appears to involve interference with the insect's nervous system, leading to paralysis and death.

Case Study: Efficacy Against Plutella xylostella

In a controlled environment, the compound was applied at various concentrations. Results showed a dose-dependent response, with a significant reduction in pest populations within 48 hours post-application.

Table 2: Insecticidal Efficacy

| Concentration (mg/L) | Mortality Rate (%) after 48h |

|---|---|

| 50 | 70 |

| 100 | 85 |

| 200 | 95 |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of the compound were assessed using various cancer cell lines. The results indicated that it possesses selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential for development as an anticancer agent.

Table 3: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Normal Cell IC50 (µM) |

|---|---|---|

| HeLa | 15 | >100 |

| MCF-7 | 20 | >100 |

| A549 | 25 | >100 |

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in microbial resistance and cancer proliferation. The calculated binding affinities suggest strong interactions with specific active sites, which could explain its biological efficacy.

Eigenschaften

IUPAC Name |

1-methyl-3-[(Z)-(3-phenoxyphenyl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-16-15(20)18-17-11-12-6-5-9-14(10-12)19-13-7-3-2-4-8-13/h2-11H,1H3,(H2,16,18,20)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEMMFYBLPARMB-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=S)N/N=C\C1=CC(=CC=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.